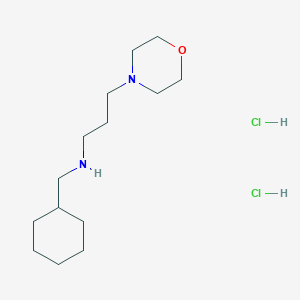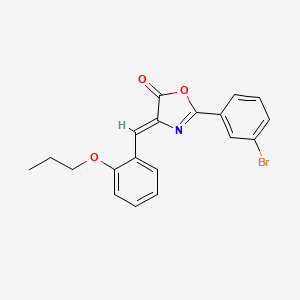![molecular formula C22H22N2O2 B4710650 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B4710650.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
説明
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide, also known as CPI-0610, is a novel small molecule inhibitor that has been developed for the treatment of hematological malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
The exact mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act through the inhibition of bromodomain and extraterminal domain (BET) proteins. BET proteins play a critical role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. The compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One advantage of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is its potent activity against cancer cells, which makes it a promising candidate for the treatment of hematological malignancies. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing schedules. However, one limitation is the lack of information on its toxicity profile and potential side effects, which will need to be evaluated in clinical trials.
将来の方向性
There are several future directions for the development of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide. One direction is the evaluation of its efficacy in combination with other anti-cancer agents. Another direction is the investigation of its potential use in other types of cancer, such as solid tumors. Additionally, further studies are needed to fully understand its mechanism of action and to identify biomarkers that can predict response to treatment.
科学的研究の応用
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been extensively studied in preclinical models of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and multiple myeloma (MM). The compound has shown potent activity against cancer cells, both in vitro and in vivo, and has been shown to induce apoptosis and inhibit cell proliferation.
特性
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(23-13-12-16-6-2-1-3-7-16)15-24-14-19(22(26)17-10-11-17)18-8-4-5-9-20(18)24/h1-9,14,17H,10-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZBVYPCBHXEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide](/img/structure/B4710584.png)
![methyl 2-[({[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4710585.png)
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4710592.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710600.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4710606.png)
![N-(4-isopropylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4710613.png)
![2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile](/img/structure/B4710618.png)
![N-methyl-N-{2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4710623.png)
![3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B4710631.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4710638.png)

![ethyl 5-[({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B4710651.png)